4-Ethylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-ETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 5-Chloro-2-(Ethanesulfonyl)Pyrimidine-4-Carboxylate
- 4-Ethylphenyl 5-Chloro-2-[(4-Chlorophenyl)Methanesulfonyl]Pyrimidine-4-Carboxylate
Uniqueness
4-ETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its specific structural features and the presence of both ethyl and ethanesulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H15ClN2O4S |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
(4-ethylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-10-5-7-11(8-6-10)22-14(19)13-12(16)9-17-15(18-13)23(20,21)4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
UXVGJHDNSYDFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
Origin of Product |
United States |
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